Felbinac

Übersicht

Beschreibung

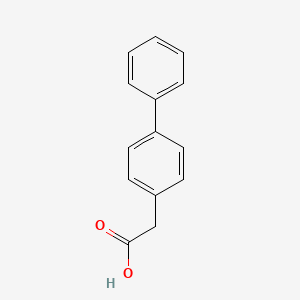

Felbinac, also known as biphenylylacetic acid, is a topical medicine belonging to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) of the arylacetic acid class. It is primarily used to treat muscle inflammation and arthritis. This compound is an active metabolite of fenbufen and is known for its potent anti-inflammatory and analgesic properties .

Wissenschaftliche Forschungsanwendungen

Felbinac hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Reaktivität von Biphenylderivaten eingesetzt.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Entzündungswege.

Medizin: Weit verbreitet bei der Behandlung von Arthrose, rheumatoider Arthritis und Muskelentzündungen. .

Industrie: Wird in der Formulierung von topischen Gelen und Schäumen zur Schmerzlinderung und Entzündungshemmung eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Aktivität von Cyclooxygenase (COX)-Enzymen, insbesondere COX-2. Diese Enzyme spielen eine entscheidende Rolle bei der Biosynthese von Prostaglandinen, die Lipidverbindungen sind, die Entzündungen, Schmerzen und Fieber vermitteln. Durch die Hemmung von COX-Enzymen reduziert this compound die Produktion von Prostaglandinen und lindert so Entzündungen und Schmerzen .

Ähnliche Verbindungen:

Biprofen: Die α-Methylsäure von this compound, die zur Herstellung von Bifepramid verwendet wird.

Xenbucin: Die α-Ethylsäure von this compound, die zur Herstellung von Xenthiorat verwendet wird.

Vergleich: this compound ist aufgrund seiner spezifischen Struktur und seiner Rolle als aktiver Metabolit von Fenbufen einzigartig. Während Biprofen und Xenbucin strukturelle Ähnlichkeiten mit this compound aufweisen, unterscheiden sie sich in ihren pharmakologischen Eigenschaften und Anwendungen. Die Fähigkeit von this compound, topisch angewendet zu werden und seine Wirksamkeit bei der Behandlung lokalisierter Entzündungen und Schmerzen machen es von seinen Analoga unterscheidbar.

Wirkmechanismus

Target of Action

Felbinac primarily targets the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever .

Mode of Action

This compound works by inhibiting the activity of COX enzymes . This inhibition prevents the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

It is known that the drug’s inhibition of cox enzymes disrupts the synthesis of prostaglandins, key mediators in the inflammatory response .

Pharmacokinetics

This compound exhibits linear pharmacokinetic characteristics at both single and multiple doses . The time to maximum plasma concentration is obtained at 0.5 hours, corresponding to the end of the infusion . The maximum plasma concentration and area under the curve increase in a dose-dependent manner for this compound and its metabolite . This compound is highly protein-bound (~95%) and is extensively metabolized, with only small amounts being excreted unchanged in urine (0.318%), feces (0.530%), and bile (0.465%) .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound can alleviate symptoms associated with conditions such as rheumatic pain, arthritic pain, and pain caused by soft tissue injury .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug is typically administered topically, and its absorption can be affected by the condition of the skin . Additionally, the drug’s efficacy and stability may be influenced by factors such as the patient’s overall health status, the presence of other medications, and individual variations in metabolism .

Biochemische Analyse

Biochemical Properties

Felbinac works by inhibiting the production of certain chemicals in the body that cause pain and inflammation . It interacts with enzymes such as cyclooxygenase (COX), specifically the COX-2 isoform . The inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are involved in mediating pain and inflammation .

Cellular Effects

This compound exerts its effects on various types of cells, primarily those involved in inflammatory responses. By inhibiting the production of prostaglandins, this compound can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism . This can lead to a reduction in inflammation and pain.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the COX-2 enzyme, inhibiting its activity . This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The inhibition of COX-2 also affects gene expression related to inflammation and pain signaling pathways .

Temporal Effects in Laboratory Settings

This compound’s effects can change over time in laboratory settings. For instance, its anti-inflammatory and analgesic effects become more pronounced with continued use

Metabolic Pathways

This compound’s metabolic pathways are consistent with the known metabolic profile of fenbufen

Transport and Distribution

This compound is applied topically and is absorbed through the skin, moving deeper into the areas where there is inflammation . The distribution of this compound is preferential to sites of inflammation when applied topically .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Felbinac can be synthesized through a reaction between p-bromophenylacetic acid and phenylboronic acid in the presence of an amino acetic acid palladium complex as a catalyst. This reaction occurs in pure water at room temperature for 2 hours, yielding a pure product after simple separation and purification . Another method involves the reaction of biphenyl with monoethyl oxalyl chloride in the presence of anhydrous aluminum trichloride, followed by hydrolysis to obtain this compound .

Industrial Production Methods: The industrial production of this compound typically involves the use of environmentally friendly and efficient synthetic methods. The reaction between p-bromophenylacetic acid and phenylboronic acid is favored due to its mild synthesis conditions, few reaction steps, and high productivity. This method is also green and environment-friendly, making it suitable for large-scale industrial production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Felbinac unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu den entsprechenden Carbonsäuren oxidiert werden.

Reduktion: Die Reduktion von this compound kann zu Alkohol-Derivaten führen.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid eingesetzt.

Substitution: Halogenierungs- und Nitrierungsreaktionen können mit Halogenen bzw. Salpetersäure durchgeführt werden.

Hauptprodukte, die gebildet werden:

Oxidation: Carbonsäuren.

Reduktion: Alkohol-Derivate.

Substitution: Halogenierte und nitrierte Derivate.

Vergleich Mit ähnlichen Verbindungen

Biprofen: The α-methyl acid of felbinac, used to prepare bifepramide.

Xenbucin: The α-ethyl acid of this compound, used to make xenthiorate.

Comparison: this compound is unique due to its specific structure and its role as an active metabolite of fenbufen. While biprofen and xenbucin share structural similarities with this compound, they differ in their pharmacological properties and applications. This compound’s ability to be used topically and its effectiveness in treating localized inflammation and pain make it distinct from its analogs.

Eigenschaften

IUPAC Name |

2-(4-phenylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZAKQDHEVVFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045389 | |

| Record name | Felbinac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5728-52-9 | |

| Record name | Felbinac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5728-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Felbinac [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005728529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Felbinac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | felbinac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | felbinac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Felbinac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-biphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FELBINAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94WNJ5U8L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.